molecular formula C7H9N3O B010713 2-(Methylamino)pyridine-3-carboxamide CAS No. 103976-52-9

2-(Methylamino)pyridine-3-carboxamide

Cat. No. B010713
M. Wt: 151.17 g/mol
InChI Key: DVBVURADALKRQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(Methylamino)pyridine-3-carboxamide involves various strategies, including condensation reactions and modifications of pyridine derivatives. For instance, compounds have been prepared by reacting pyridoxal hydrochloride with various N-arylcyanoacetamides, followed by reactions with aromatic amines to yield a series of carboxamides with potential antimicrobial activity (Zhuravel et al., 2005). Another approach involves the reaction of 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under optimal conditions to synthesize related compounds (Yang-Heon Song, 2007).

Molecular Structure Analysis

The molecular structure and characterization of similar compounds have been extensively studied using techniques like X-ray crystallography, NMR spectroscopy, and FT-IR spectroscopy. For example, a pyridine-2,6-dicarboxamide derivative has been synthesized and its crystal structure analyzed, revealing the importance of intermolecular hydrogen bonding in determining the polymorphic forms of such compounds (Özdemir et al., 2012).

Chemical Reactions and Properties

2-(Methylamino)pyridine-3-carboxamide and its derivatives participate in various chemical reactions, forming the basis for the synthesis of a wide range of compounds. Reactions include condensation with aromatic amines, cyclization reactions, and interactions with other functional groups to synthesize molecules with potential antimicrobial activities (Abu-Youssef et al., 2010).

Physical Properties Analysis

The physical properties of compounds related to 2-(Methylamino)pyridine-3-carboxamide, such as solubility, melting points, and thermal stability, have been characterized in detail. For example, new polyamides based on related pyridine derivatives have been synthesized and their solubility in various solvents and thermal properties analyzed, demonstrating the influence of the pyridyl moiety on these properties (Faghihi & Mozaffari, 2008).

Chemical Properties Analysis

The chemical properties of 2-(Methylamino)pyridine-3-carboxamide derivatives, such as reactivity with different chemical agents, ability to form complexes with metals, and participation in catalytic cycles, have been explored. Studies have shown that these compounds can act as ligands to form complexes with copper(II), influencing their structural configurations and potentially leading to applications in catalysis and materials science (Jain et al., 2004).

Scientific Research Applications

  • Catalysis and Photocatalysis : Jain et al. (2004) found that new pyridine carboxamide ligands, including those related to 2-(Methylamino)pyridine-3-carboxamide, can be complexed with copper(II). These complexes have potential applications in catalysis, photocatalysis, and various catalytic processes (Jain et al., 2004).

  • Pharmaceutical Applications : Research by Moloney (2001) indicated that Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a related compound, shows potential anti-inflammatory activity. This suggests applications in treating inflammatory diseases like rheumatoid arthritis and psoriasis (Moloney, 2001).

  • Organometallic Chemistry : Nonoyama (1986) discovered that 2-(methylamino)pyridine reacts with RuCl2(CO)3 to produce a carbamoyl complex. This can be transformed into pyridine and acetylacetone derivatives, indicating its utility in organometallic chemistry (Nonoyama, 1986).

  • Antimicrobial Agents : Al-Omar and Amr (2010) synthesized new Schiff bases from pyridine-2,6-carboxamide derivatives, demonstrating significant antimicrobial activity. This research points to potential applications in developing new antibiotic drugs (Al-Omar & Amr, 2010).

  • Analgesics : Mitchell et al. (2009) studied the pyridine-3-carboxamide series of CB(2) receptor agonists, including analogue 14a. These compounds showed potential for the analgesic treatment of inflammatory pain (Mitchell et al., 2009).

  • Nucleic Acid Interaction : Wade et al. (1992) designed peptides 2-PyN and 2-ImN, which bind in the minor groove of DNA at specific sequences. These findings demonstrate the compound's potential in the study of DNA-protein interactions (Wade et al., 1992).

  • Antidepressants and Nootropics : Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinone analogues from isonocotinyl hydrazone, showing potential as antidepressant and nootropic agents. These findings highlight the compound's relevance in neuroscience and pharmacology (Thomas et al., 2016).

Safety And Hazards

  • Precautionary Statements : Handle with care, wear appropriate protective equipment, and follow safety guidelines .

properties

IUPAC Name

2-(methylamino)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-9-7-5(6(8)11)3-2-4-10-7/h2-4H,1H3,(H2,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBVURADALKRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Woźniak, DJ Buurman… - Journal of heterocyclic …, 1985 - Wiley Online Library
Abstract Treatment of 1‐methylquinolinium‐, 1,4‐dimethylquinolinium‐ and 1‐methyl‐1,X‐naphthyridinium iodides (X = 5,8) with liquid ammonia/potassium permanganate leads to …
Number of citations: 15 onlinelibrary.wiley.com
M Hajibabaei, F Shafiei… - Journal of the Chinese …, 2020 - Wiley Online Library
Pyridines are compounds with a wide range of biological activities and they are the basis of several groups of drugs. In this study, the relationship between molecular descriptors and …
Number of citations: 2 onlinelibrary.wiley.com
S Kamel Oroumieh, AA Naserian, L Van Meulebroek… - Metabolites, 2021 - mdpi.com
Gram-negative bacteria have a well-known impact on the disease state of neonatal calves and their mortality. This study was the first to implement untargeted metabolomics on calves’ …
Number of citations: 10 www.mdpi.com

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